3-Phenyl-1-trityl-piperazine

Description

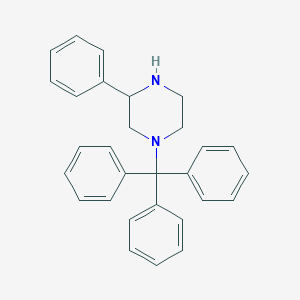

3-Phenyl-1-trityl-piperazine (IUPAC name: 3-phenyl-1-tritylpiperazine) is a structurally complex piperazine derivative characterized by a trityl (triphenylmethyl) group at the 1-position and a phenyl group at the 3-position of the piperazine ring. Key physicochemical properties include:

- Molecular formula: C₂₉H₂₈N₂

- Molecular weight: 404.5 g/mol

- XLogP3-AA: 5.8 (indicating high lipophilicity)

- Rotatable bonds: 5

- Topological polar surface area (TPSA): 15.3 Ų (low polarity) .

The trityl group confers steric bulk and electron-rich aromaticity, which may influence binding interactions in biological or synthetic applications. Its synthesis was first reported in 2007, with modifications up to 2023, reflecting ongoing interest in its structural versatility .

Properties

IUPAC Name |

3-phenyl-1-tritylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N2/c1-5-13-24(14-6-1)28-23-31(22-21-30-28)29(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,28,30H,21-23H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAYYXDPIMIYMRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587593 | |

| Record name | 3-Phenyl-1-(triphenylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912763-28-1 | |

| Record name | 3-Phenyl-1-(triphenylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1-trityl-piperazine typically involves the reaction of piperazine with trityl chloride and phenyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atoms in the piperazine ring attack the electrophilic carbon atoms in the trityl chloride and phenyl bromide, respectively.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the nitrogen atoms in the piperazine ring.

Reduction: Reduction reactions can target the aromatic rings, potentially leading to hydrogenation of the phenyl and trityl groups.

Substitution: The compound can participate in substitution reactions, where the phenyl or trityl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation reactions.

Substitution: Halogenated reagents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Hydrogenated derivatives with reduced aromaticity.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Phenyl-1-trityl-piperazine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Phenyl-1-trityl-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Piperazine derivatives are widely studied for their pharmacological and material science applications. Below is a comparative analysis of 3-phenyl-1-trityl-piperazine with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and functional roles.

Table 1: Structural and Physicochemical Comparison

Key Findings from Comparative Analysis

Lipophilicity :

- The trityl group in This compound significantly increases lipophilicity (XLogP3-AA = 5.8) compared to simpler arylpiperazines (e.g., 1.2–2.9 for methoxy or trifluoromethyl derivatives) . This property may enhance membrane permeability but reduce aqueous solubility.

In contrast, linear substituents like trifluoromethylbenzoyl (in pyridazinone derivatives) allow for extended π-π interactions .

Electronic Effects :

- Electron-withdrawing groups (e.g., CF₃ in 1-(3-trifluoromethylphenyl)piperazine ) reduce electron density on the piperazine ring, altering binding affinity in receptor-ligand systems. Conversely, electron-donating groups (e.g., OCH₃) increase polarity and hydrogen-bonding capacity .

Biological Relevance :

- Piperazine derivatives with trifluoromethylphenyl groups (e.g., Sch-350634 ) exhibit antiviral activity by targeting CCR5 receptors, highlighting the role of fluorinated substituents in enhancing metabolic stability . The trityl group’s bioactivity remains underexplored but could serve in enzyme inhibition due to its bulk.

Synthetic Versatility :

- This compound is synthesized via tritylation of piperazine precursors, while analogues like 1-(4-ethoxyphenyl)piperazine are prepared through nucleophilic substitution or coupling reactions (e.g., BOP/NEt₃-mediated acylations) .

Biological Activity

3-Phenyl-1-trityl-piperazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with both a phenyl group and a trityl group. The presence of these groups enhances the compound's lipophilicity, facilitating interactions with biological membranes and proteins. The molecular formula for this compound is .

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors:

- Cytochrome P450 Enzymes : This compound has shown significant interactions with cytochrome P450 enzymes, which are crucial for drug metabolism. By modulating the activity of these enzymes, it can influence pharmacokinetics and pharmacodynamics in drug development.

- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells through the activation of intrinsic mitochondrial signaling pathways. This suggests potential applications in cancer therapy.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

| Activity | Description |

|---|---|

| Enzyme Interaction | Modulates cytochrome P450 enzyme activity, affecting drug metabolism. |

| Anticancer Potential | Induces apoptosis in cancer cells via mitochondrial pathways. |

| Cell Signaling Modulation | Influences cell signaling pathways and gene expression, potentially enhancing therapeutic effects. |

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Cancer Cell Studies : In vitro studies demonstrated that this compound effectively induced apoptosis in HepG2 liver cancer cells. The compound's mechanism involved mitochondrial disruption, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

- Drug Metabolism Investigation : A study explored the interaction of this compound with various cytochrome P450 isoforms. Results indicated a significant inhibition of CYP3A4 and CYP2D6, suggesting that this compound could alter the metabolism of co-administered drugs, highlighting its importance in polypharmacy contexts.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Phenylpiperazine | Lacks the trityl group | Simpler structure; primarily used as an antidepressant. |

| 1-Tritylpiperazine | Lacks the phenyl group | Focused on enhancing lipophilicity. |

| 3-Phenylpiperidine | Contains a piperidine ring instead | Different pharmacological properties due to ring structure. |

The combination of both phenyl and trityl groups on the piperazine ring in this compound imparts distinct chemical properties advantageous for various research applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.